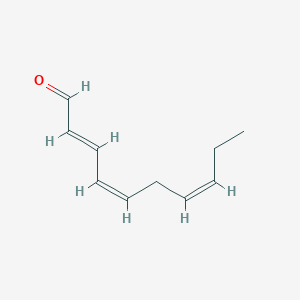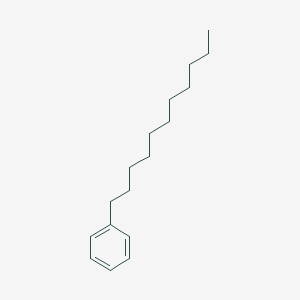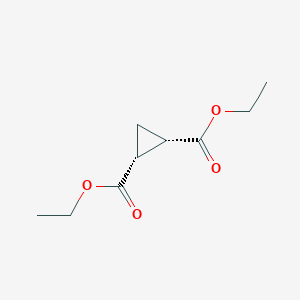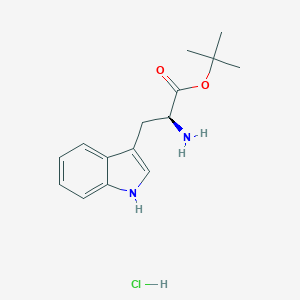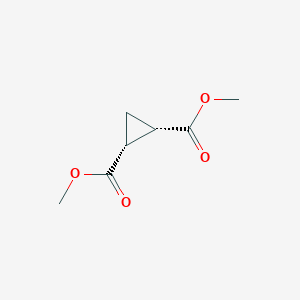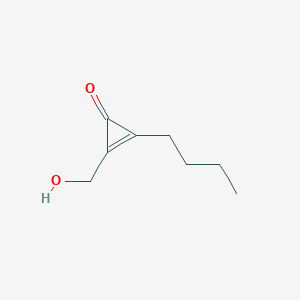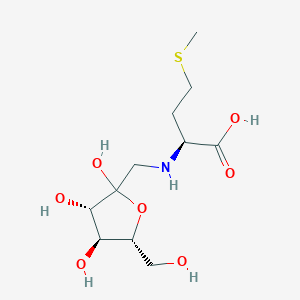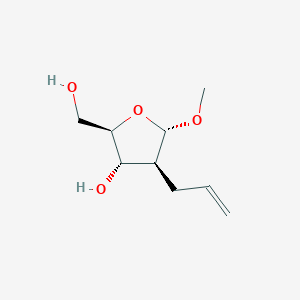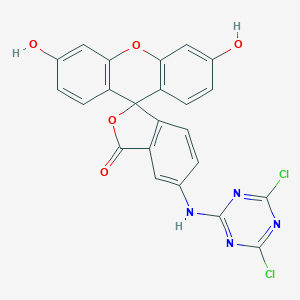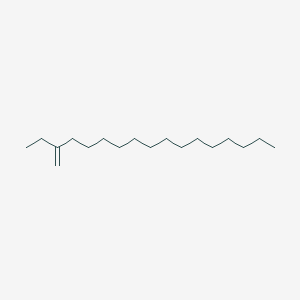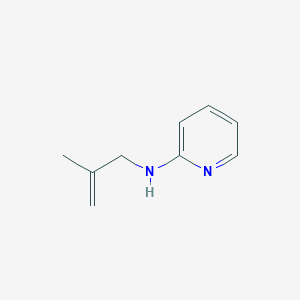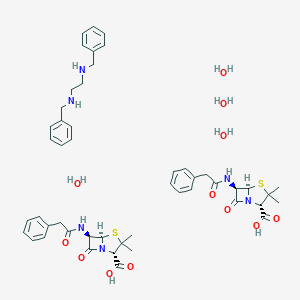
6-Bromo-5-hydroxy-3-phenylisochroman
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-5-hydroxy-3-phenylisochroman is a chemical compound that belongs to the class of isochromans. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, pharmacology, and biochemistry.
Scientific Research Applications
6-Bromo-5-hydroxy-3-phenylisochroman has shown promising results in various scientific research applications. It has been studied for its potential anticancer properties, as it has been found to inhibit the growth of cancer cells in vitro. Additionally, it has been investigated for its potential use as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress-induced damage. Furthermore, it has been studied for its potential use as an anti-inflammatory agent, as it has been found to inhibit the production of pro-inflammatory cytokines.
Mechanism Of Action
The mechanism of action of 6-Bromo-5-hydroxy-3-phenylisochroman is not fully understood. However, it is believed to exert its effects by modulating various signaling pathways involved in cellular processes such as cell growth, apoptosis, and inflammation. It has been shown to inhibit the activity of certain enzymes involved in these pathways, leading to the suppression of these processes.
Biochemical And Physiological Effects
6-Bromo-5-hydroxy-3-phenylisochroman has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase-dependent pathway. Additionally, it has been found to increase the activity of antioxidant enzymes, leading to the reduction of oxidative stress-induced damage. Furthermore, it has been shown to inhibit the production of pro-inflammatory cytokines, leading to the suppression of inflammation.
Advantages And Limitations For Lab Experiments
One of the advantages of using 6-Bromo-5-hydroxy-3-phenylisochroman in lab experiments is its high potency. It has been found to exhibit significant activity at low concentrations, making it a useful tool for studying various cellular processes. Additionally, it has been found to be relatively stable, allowing for long-term storage. However, one of the limitations of using 6-Bromo-5-hydroxy-3-phenylisochroman is its low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several future directions for research on 6-Bromo-5-hydroxy-3-phenylisochroman. One potential area of investigation is its use as a potential therapeutic agent for various diseases, including cancer, neurodegenerative diseases, and inflammatory disorders. Additionally, further studies are needed to elucidate the mechanism of action of 6-Bromo-5-hydroxy-3-phenylisochroman and to identify potential targets for its activity. Furthermore, the development of novel synthesis methods for 6-Bromo-5-hydroxy-3-phenylisochroman may lead to improved yields and higher purity, allowing for more accurate and reliable experimental results.
Synthesis Methods
The synthesis of 6-Bromo-5-hydroxy-3-phenylisochroman involves the reaction of 3-phenylisochroman-1-one with N-bromosuccinimide in the presence of a catalytic amount of benzoyl peroxide. The reaction proceeds via a radical mechanism, and the yield of the product can be improved by optimizing the reaction conditions.
properties
CAS RN |
135393-68-9 |
|---|---|
Product Name |
6-Bromo-5-hydroxy-3-phenylisochroman |
Molecular Formula |
C15H13BrO2 |
Molecular Weight |
305.17 g/mol |
IUPAC Name |
6-bromo-3-phenyl-3,4-dihydro-1H-isochromen-5-ol |
InChI |
InChI=1S/C15H13BrO2/c16-13-7-6-11-9-18-14(8-12(11)15(13)17)10-4-2-1-3-5-10/h1-7,14,17H,8-9H2 |
InChI Key |
LDHSLLYHMNIOOP-UHFFFAOYSA-N |
SMILES |
C1C(OCC2=C1C(=C(C=C2)Br)O)C3=CC=CC=C3 |
Canonical SMILES |
C1C(OCC2=C1C(=C(C=C2)Br)O)C3=CC=CC=C3 |
synonyms |
6-bromo-5-hydroxy-3-phenylisochroman BHPIC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-5-chlorospiro[3H-1-benzofuran-2,1'-cyclohexane]-7-carboxamide](/img/structure/B148960.png)

